N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

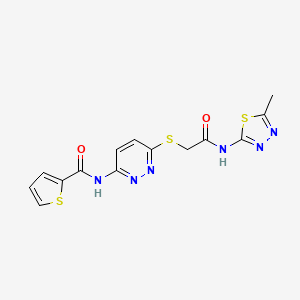

N-(6-((2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyridazine ring via a sulfur-containing bridge. The structure incorporates a 5-methyl-1,3,4-thiadiazole moiety, a nitrogen-sulfur heterocycle known for its bioactivity in medicinal chemistry . This compound’s synthesis likely involves multi-step coupling reactions, such as thioether formation between pyridazine and thioacetamide derivatives, followed by amidation or thiadiazole ring cyclization, as observed in analogous syntheses of thiophene-carboxamide hybrids .

Properties

IUPAC Name |

N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2S3/c1-8-17-20-14(25-8)16-11(21)7-24-12-5-4-10(18-19-12)15-13(22)9-3-2-6-23-9/h2-6H,7H2,1H3,(H,15,18,22)(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZBCHMAFQWPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. The thiadiazole and thiophene moieties in its structure suggest promising pharmacological properties, particularly in the realms of antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a complex structure composed of:

- Thiadiazole ring : Known for various biological activities.

- Pyridazine moiety : Often associated with significant pharmacological properties.

- Thiophene group : Contributes to the compound's electronic properties and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including those related to the compound , exhibit notable antimicrobial effects. For instance:

- A study reported that certain thiadiazole derivatives showed significant antibacterial activity against various strains such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL, with inhibition rates reaching up to 56% .

| Compound | Target Bacteria | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| 51m | X. oryzae | 30 | 100 |

| 51m | F. graminearum | 56 | 100 |

Anticancer Activity

The anticancer potential of compounds containing thiadiazole rings is well-documented. The compound under consideration has shown promising results in various studies:

- One study highlighted that derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10.0 |

| MCF-7 | 0.28 |

The mechanism by which thiadiazole derivatives exert their anticancer effects includes:

- Inhibition of DNA/RNA synthesis : Thiadiazoles have been shown to interfere with nucleic acid synthesis, crucial for cancer cell proliferation.

- Targeting key kinases : The heteroatoms in the thiadiazole structure can interact with kinases involved in tumorigenesis .

Study 1: Antitumor Activity Evaluation

In a comprehensive evaluation of various thiadiazole derivatives, it was found that certain compounds significantly inhibited tumor growth in vitro and in vivo models. For example, a derivative demonstrated an IC50 value of 4.27 μg/mL against HepG2 liver cancer cells, indicating its potential as an effective anticancer agent .

Study 2: Comparative Analysis

A comparative study involving multiple thiadiazole derivatives showed that the introduction of different substituents on the thiadiazole ring influenced their biological activity significantly. Compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to those with electron-donating groups .

Scientific Research Applications

The compound exhibits several biological activities:

Anticancer Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanisms may involve:

- Apoptosis induction : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Inhibiting the proliferation of cancer cells.

Antimicrobial Properties

Research suggests that N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide demonstrates activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by inflammation.

Case Studies

Several case studies have documented the biological activity of compounds structurally similar to N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-y)amino)-2-oxoethyl)thio)pyridazin-3-y)thiophene-2-carboxamide:

-

Study on Anticancer Efficacy : A study evaluated the efficacy of similar thiophene derivatives against human cancer cell lines. Results showed significant growth inhibition rates, suggesting potential for further development as anticancer agents.

Compound Cell Line Percent Growth Inhibition (%) Similar Compound A SNB19 86.61 Similar Compound B OVCAR8 85.26 -

Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related compounds against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules from the literature, focusing on synthesis, spectral characteristics, and functional group contributions.

Key Findings:

Structural Similarities :

- The target compound shares a thiophene-carboxamide backbone with 7b () and hydrazide derivatives (). However, its pyridazine and thiadiazole substituents distinguish it from these analogs .

- The 5-methyl-1,3,4-thiadiazole group is structurally analogous to the trichloroethyl-thiadiazole derivatives in , which exhibit antitumor activity .

Synthesis Efficiency: Yields for similar compounds range from 50% to 90%, depending on coupling reagents and cyclization conditions. The target compound’s synthesis would likely require optimized coupling steps, as seen in (using EDCI/HOBt) and (reflux in ethanol) .

Spectral Signatures :

- IR spectra for all compounds show characteristic C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches. The target compound’s thioether bridge would introduce C-S-C absorption near 700 cm⁻¹, as observed in .

- NMR shifts in regions corresponding to the thiadiazole and pyridazine rings (e.g., δ 7.5–8.5 ppm for aromatic protons) would help differentiate it from analogs like 7b , where triazepine protons resonate at δ 3.0–4.0 ppm .

Pyridazine-containing analogs in demonstrate kinase inhibition (p < 0.05), implying possible enzyme-targeting applications for the target compound .

Limitations:

- Direct biological or crystallographic data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

- Melting points and solubility profiles remain speculative without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.